Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-6(10)8-2-7(3-8,4-8)5-9/h9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTLJVZXUYVJKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180464-87-3 | |
| Record name | methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reductive Synthesis from Bicyclo[1.1.1]pentane-1-carboxylic Acid-3-carboxylic Acid Methyl Ester
The most well-documented method for synthesizing methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate involves a carbonyl reduction of bicyclo[1.1.1]pentane-1-carboxylic acid-3-carboxylic acid methyl ester (Compound A). This approach, detailed in Patent CN115010593B, proceeds via a four-step sequence, with the first step directly yielding the target hydroxymethyl derivative.
Reaction Mechanism and Conditions
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Reduction of Ketone to Hydroxymethyl Group :
Compound A undergoes borane-mediated reduction in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. Borane-THF (1.2 equivalents) selectively reduces the 3-carboxylate ketone to a hydroxymethyl group while preserving the methyl ester functionality. The reaction is quenched with methanol to yield Compound B (this compound) with 83.5% yield and 98% purity .Key Reaction Parameters :
Optimization Insights
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Alternative Reducing Agents : Borane-dimethyl sulfide offers comparable efficiency but requires careful handling due to its pyrophoric nature.
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Solvent Compatibility : THF is optimal for borane solubility and reaction homogeneity. Substituting with ethers or dichloromethane reduces yield due to poor borane dispersion.
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Quenching Protocol : Gradual methanol addition at 0°C prevents exothermic side reactions, ensuring high product purity.
Table 1: Standard Conditions for Carbonyl Reduction
| Parameter | Specification |
|---|---|
| Starting Material | Compound A (30 g, 0.176 mol) |
| Reducing Agent | Borane-THF (1.2 eq) |
| Solvent | THF (500 mL) |
| Temperature | 0°C → room temperature |
| Reaction Time | 12 hours |
| Yield | 83.5% |
| Purity (HPLC) | 98.0% |
Strategic Considerations for Propellane-Based Synthesis
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Functional Group Compatibility : Direct introduction of hydroxymethyl groups via propellane opening remains unexplored but could involve hydroxylamine or glycerol derivatives.
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Catalytic Systems : Iron phthalocyanine (Fe(Pc)) with tert-butyl hydroperoxide (TBHP) enables radical-mediated propellane activation, a strategy adaptable to hydroxymethyl installation.
Reaction Optimization and Industrial Scalability
Process Intensification and Yield Maximization
The patented four-step synthesis of 3-methyl-BCP carboxylic acid (total yield: 39%) includes the hydroxymethyl ester as a key intermediate. Critical optimizations for industrial adoption include:
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Solvent Recycling : THF and methanol are recovered via distillation, reducing material costs and environmental impact.
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Catalyst Loading : Palladium on carbon (10% w/w) in the final dehalogenation step ensures complete debromination without over-reduction.
Table 2: Scalability Metrics for Hydroxymethyl Ester Synthesis
| Metric | Laboratory Scale | Pilot Scale (Example 10) |
|---|---|---|
| Batch Size (Compound A) | 30 g | 200 g |
| Yield | 83.5% | 80–85% |
| Purity | 98.0% | 97.5–98.5% |
Analytical Characterization and Quality Control
This compound is characterized via:
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HPLC : Purity assessment using C18 columns with UV detection at 210 nm.
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NMR Spectroscopy : Distinct signals for the bicyclic framework (δ 1.8–2.2 ppm for bridgehead protons) and hydroxymethyl group (δ 3.4–3.7 ppm).
Critical Quality Attributes :
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Residual solvents (THF, methanol) ≤ 0.1% (ICH guidelines).
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Borane residues ≤ 10 ppm (tested via ICP-MS).
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Reduction: Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-methanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Pharmaceutical Development
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate has garnered attention in drug design due to its unique structural features that enhance pharmacokinetic profiles:
- Bioisosteric Replacement : The compound serves as a bioisosteric replacement for aromatic rings in drug molecules, potentially improving selectivity and potency against specific biological targets .
- Case Studies : Research has indicated that derivatives of bicyclo[1.1.1]pentane can exhibit increased activity in certain receptor binding assays compared to traditional structures .
Materials Science
The compound's unique structure lends itself to applications in materials science:
- Polymer Synthesis : It can be utilized as a monomer in the synthesis of novel polymers that exhibit enhanced thermal stability and mechanical properties.
- Case Studies : Investigations into polymer composites incorporating bicyclo[1.1.1]pentane units have shown improved performance metrics in terms of tensile strength and flexibility compared to conventional polymers .
Chemical Synthesis
In organic chemistry, this compound serves as a versatile intermediate:
- Synthetic Pathways : It can be employed in multi-step syntheses to construct complex molecules, facilitating the introduction of functional groups at strategic locations within a target molecule.
- Case Studies : Its utility has been demonstrated in the synthesis of complex natural products and pharmaceuticals where traditional methods may be less effective .
Data Table of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Pharmaceutical Development | Enhances drug potency and selectivity | Bioisosteric replacements in receptor studies |
| Materials Science | Used as a monomer for novel polymer synthesis | Improved tensile strength in polymer composites |
| Chemical Synthesis | Serves as an intermediate for complex organic syntheses | Synthesis of natural products |
Mechanism of Action
The mechanism of action of Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate largely depends on its application. In drug design, its rigid bicyclic structure can interact with specific molecular targets, potentially inhibiting or activating biological pathways. The hydroxymethyl and ester groups can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare the target compound with derivatives differing in substituents, focusing on synthetic utility , physical properties , and applications . Data tables are included for clarity.
Halogenated Derivatives
Key Insights :
- Trifluoromethyl derivatives exhibit higher molecular weights and lower polarity than the hydroxymethyl analog, favoring blood-brain barrier penetration in CNS drug candidates .
- Bromo derivatives serve as versatile intermediates for introducing aryl or heteroaryl groups via cross-coupling .
Amino and Hydroxy Derivatives
Key Insights :
- Amino derivatives introduce polarity and reactivity for amide bond formation, critical in peptidomimetics .
- Hydroxy derivatives retain hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the hydroxymethyl analog .
Aryl and Heteroaryl Derivatives
Key Insights :
- Aryl-substituted derivatives exhibit higher molecular weights and LogP values, favoring membrane permeability .
- Heteroaryl derivatives merge BCP’s strain-release properties with bioactive heterocycles, broadening therapeutic applicability .
Bulky and Bifunctional Derivatives
Biological Activity
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS Number: 180464-87-3) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory responses and as a bioisostere in drug design. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by relevant research findings and data.
- Molecular Formula : C₈H₁₂O₃
- Molecular Weight : 156.179 g/mol
- CAS Number : 180464-87-3
- MDL Number : MFCD23164154
Synthesis
The synthesis of this compound typically involves several steps, including asymmetric synthesis techniques that have been employed to create derivatives with enhanced biological activity. For instance, a study demonstrated the successful synthesis of bicyclo[1.1.1]pentane-containing lipoxin A4 mimetics, which included this compound as a key intermediate .
Anti-inflammatory Properties
Research has highlighted the compound's role in modulating inflammatory responses, particularly through its incorporation into lipoxin A4 mimetics. These mimetics were shown to significantly reduce lipopolysaccharide (LPS)-induced NFκB activity in human monocyte cell lines, indicating a strong anti-inflammatory effect . The concentration-response studies indicated that certain derivatives exhibited IC50 values in the picomolar range, demonstrating their potency in attenuating pro-inflammatory cytokine release (e.g., TNFα, MCP1) .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the bicyclic structure can enhance its anti-inflammatory efficacy. For example, the incorporation of different substituents at strategic positions on the bicyclo[1.1.1]pentane framework can lead to variations in biological activity .
Study on Bicyclo[1.1.1]pentane Derivatives
A notable study synthesized several BCP-containing analogues, including this compound derivatives, which were screened for their effects on inflammatory pathways. The results indicated that specific analogues not only inhibited NFκB activity but also downregulated the release of inflammatory cytokines in a dose-dependent manner .
| Compound | IC50 (pM) | Effect on NFκB Activity | Cytokine Release |
|---|---|---|---|
| BCP-sLXm (6a) | <100 | Significant reduction | TNFα, MCP1 |
| Control | N/A | N/A | High |
Potential Therapeutic Applications
The findings suggest that this compound and its derivatives could serve as promising candidates for developing new anti-inflammatory drugs. Their ability to modulate key inflammatory pathways positions them as potential therapeutic agents for conditions characterized by chronic inflammation.
Q & A
What are the established synthetic routes for Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate, and how can reaction conditions be optimized for scalability?
Basic Research Focus
The compound is typically synthesized via a multi-step sequence starting from bicyclo[1.1.1]pentane derivatives. A common route involves bromination of the hydroxymethyl group using Br₂ and triphenylphosphine in the presence of imidazole to form intermediate bromide 26 , followed by an Arbuzov reaction to yield phosphonate derivatives (e.g., 27 ) . Optimization for scalability includes:
- Catalyst selection : Rhodium catalysts (e.g., Rh₂(Oct)₄) improve cyclopropanation efficiency in related bicyclo systems, as seen in difluorobicyclo[1.1.1]pentane syntheses .
- Solvent systems : Polar aprotic solvents (e.g., DCM or THF) enhance reaction homogeneity.
- Purification : Flash column chromatography with gradients of ethyl acetate/hexane is effective for isolating pure products, achieving yields of 36–43% in analogous reactions .
How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Basic Research Focus
Key characterization techniques include:
- ¹H NMR : The hydroxymethyl group (-CH₂OH) typically resonates at δ 3.6–4.0 ppm, split into a triplet due to coupling with adjacent protons. Bicyclo[1.1.1]pentane core protons appear as distinct singlets between δ 2.0–2.5 ppm (e.g., δ 2.28 ppm in CDCl₃) .
- HRMS : Exact mass analysis (e.g., m/z calculated for C₉H₁₂O₃: 168.0786) confirms molecular formula .
- FTIR : Hydroxyl stretches (O-H) at ~3400 cm⁻¹ and ester carbonyl (C=O) at ~1720 cm⁻¹ validate functional groups .
What strategies are employed to functionalize the hydroxymethyl group of this compound for applications in chiral amino acid synthesis?
Advanced Research Focus
The hydroxymethyl group is a versatile handle for derivatization:
- Bromination : Treatment with Br₂/PPh₃ generates bromide 26 , a precursor for Arbuzov reactions to form phosphonates (e.g., 27 ) .
- Oxidation : Controlled oxidation with Dess-Martin periodinane or TEMPO/NaClO converts the hydroxymethyl group to an aldehyde (28 ), critical for Strecker-type reactions to synthesize α-amino acids (e.g., 31 and 32 ) .
- Stereochemical control : Chiral resolution via diastereomeric salt formation or enzymatic methods ensures enantiomeric purity in amino acid derivatives .
How do steric and electronic effects of the bicyclo[1.1.1]pentane core influence reactivity in cross-coupling reactions?
Advanced Research Focus
The bicyclo[1.1.1]pentane scaffold imposes unique steric constraints:
- Steric hindrance : The rigid core limits access to reaction sites, necessitating bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to prevent side reactions .
- Electronic effects : Electron-withdrawing ester groups (e.g., -COOMe) polarize the core, enhancing electrophilicity for nucleophilic substitutions at the hydroxymethyl position .
- Case study : Suzuki-Miyaura coupling of iodomethyl derivative (CAS: 2288708-53-0) requires elevated temperatures (80–100°C) and excess boronic acids to compensate for low reactivity .
What analytical challenges arise in resolving contradictory NMR data for bicyclo[1.1.1]pentane derivatives, and how are they addressed?
Advanced Research Focus
Discrepancies in NMR assignments often stem from:
- Dynamic effects : Conformational flexibility in substituents (e.g., hydroxymethyl rotation) broadens peaks. Low-temperature NMR (e.g., –40°C in CD₂Cl₂) reduces line broadening .
- Overlapping signals : DOSY or COSY experiments differentiate protons in crowded regions (e.g., δ 2.0–2.5 ppm for bicyclo core protons) .
- Isotopic labeling : ¹³C-enriched samples aid in unambiguous signal assignment for quaternary carbons .
How is this compound utilized as a building block for bioactive molecule synthesis?
Applied Research Focus
Key applications include:
- Phosphonic acid derivatives : Intermediate 27 is reduced to aldehyde 28 , a precursor for antiviral phosphonic acids like BCP-homoPBGP .
- Fluorinated amino acids : Reaction with fluorinating agents (e.g., DAST) introduces fluorine at the hydroxymethyl position, yielding analogs such as 3-fluorobicyclo[1.1.1]pentylglycine .
- Peptide mimics : The bicyclo core serves as a rigid spacer in peptidomimetics, improving metabolic stability compared to linear analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
